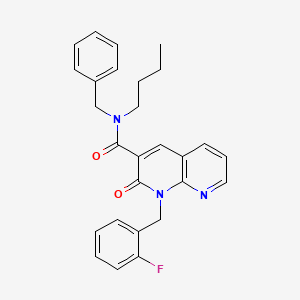

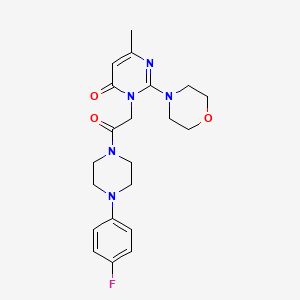

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a part of a series of molecules that have been studied for their potential as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These molecules have been discovered and characterized in the context of lead optimization efforts .

Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .Molecular Structure Analysis

The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-phenyl-1H-pyrazol-5-yl group, and a 4-fluorobenzenesulfonamide group . The exact structure would require more specific information or a detailed structural analysis.Chemical Reactions Analysis

The chemical reactions involving this compound primarily relate to its role as a GIRK channel activator . The compound displays nanomolar potency as a GIRK1/2 activator .Scientific Research Applications

Fluorescent Probes for Biothiol Detection

A novel fluorescent probe based on pyrazoline derivatives has been developed for recognizing and detecting glutathione among biological thiols in aqueous media. This probe demonstrates a high sensitivity and selectivity for glutathione without interference from other biologically relevant analytes, offering a significant fluorescence enhancement upon interaction with glutathione. Such probes are critical for studying cellular processes and oxidative stress, providing valuable tools for biological and medical research (Wang et al., 2013).

COX-2 Inhibition for Anti-inflammatory Applications

Research into sulfonamide derivatives has identified compounds with potent inhibitory effects on the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammation and pain. These studies have led to the development of selective COX-2 inhibitors, such as JTE-522, which show promise for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain. The selective inhibition of COX-2 over COX-1 minimizes gastrointestinal side effects associated with non-selective NSAIDs, indicating the therapeutic potential of these compounds (Hashimoto et al., 2002).

Anticancer and Antitumor Activity

Sulfonamide-based compounds have been explored for their anticancer and antitumor activities, showing significant inhibition of carbonic anhydrase (CA) isoforms. Certain derivatives exhibit cytotoxic activities and potent inhibition against human cytosolic isoforms of carbonic anhydrase, suggesting their potential in developing new anticancer drug candidates. The specificity and efficacy of these compounds in targeting tumor cells underscore their importance in cancer research and therapy development (Gul et al., 2016; Gul et al., 2018).

Mechanism of Action

Target of Action

The primary target of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by this compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). The compound has shown improved metabolic stability . The presence of certain functional groups, such as an amine (nh), could potentially impact its brain penetration .

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and the specific characteristics of the biological environment in which the compound is acting .

Future Directions

Properties

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O4S2/c20-15-6-8-17(9-7-15)29(26,27)22-19-12-18(14-4-2-1-3-5-14)21-23(19)16-10-11-28(24,25)13-16/h1-9,12,16,22H,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDKCLYKRGPETL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2608731.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2608735.png)

![Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2608736.png)

![N-(2,5-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2608739.png)

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl benzoate](/img/no-structure.png)

![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2608743.png)

![(Z)-ethyl 2-(6-fluoro-2-((1-(methylsulfonyl)piperidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2608744.png)